2-(piperazin-1-ylmethyl)thiazole

Medicinal Chemistry ADME Prediction Drug Design

Researchers targeting T315I-mutant Bcr-Abl or developing novel antimicrobials require the precise 2-substituted thiazole-piperazine scaffold. Isomers (3-,4-substituted) lack the electronic and steric profile needed for gatekeeper-mutant kinase binding. This building block addresses that gap: - Enables synthesis of HG-7-85-01 analogs with IC50 = 3 nM against T315I Bcr-Abl - Produces antimicrobial derivatives active at MIC = 32 µM vs. Listeria monocytogenes - Balanced LogP (0.2) supports CNS-penetrant libraries for Alzheimer's & antipsychotic programs Reliable supply with full analytical documentation ensures reproducibility across medicinal chemistry campaigns.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 885699-90-1
Cat. No. B1395912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylmethyl)thiazole
CAS885699-90-1
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC=CS2
InChIInChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2
InChIKeyNEPNZBBYKHIRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylmethyl)thiazole Profile


2-(Piperazin-1-ylmethyl)thiazole (CAS 885699-90-1), also known as 1-[(1,3-thiazol-2-yl)methyl]piperazine, is a heterocyclic building block that combines a thiazole ring with a piperazine moiety linked by a methylene bridge [1]. This structural motif provides a basic nitrogen center (piperazine) and an electron-deficient aromatic ring (thiazole), making it a key intermediate for the synthesis of kinase inhibitors, receptor ligands, and antimicrobial agents . Its physicochemical profile, including a computed XLogP3 of 0.2, indicates balanced hydrophilicity/lipophilicity suitable for further derivatization [1].

Kinase inhibitor intermediate — scaffolds for type II kinase inhibitor design
Antimicrobial screening programs — supports lead generation against Gram-positive and drug-resistant strains
CNS drug discovery — balanced XLogP3 supports BBB-permeable derivatization
Antimalarial lead optimization — privileged scaffold for antiplasmodial library synthesis

Substitution Specificity of 2-(Piperazin-1-ylmethyl)thiazole


Direct substitution with positional isomers such as 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8) or 5-(piperazin-1-ylmethyl)thiazole fails due to differences in electronic distribution, hydrogen-bonding capacity, and steric accessibility at the thiazole nitrogen and sulfur atoms [1]. The 2-substituted thiazole in this compound positions the basic piperazine moiety adjacent to the ring nitrogen, which is critical for binding interactions in kinase inhibitors and receptor antagonists [2]. Even minor positional shifts alter the spatial orientation of the piperazine group, leading to loss of activity in downstream derivatives. The following quantitative evidence clarifies where this compound's specific substitution pattern provides measurable differentiation.

Positional isomer mismatch
4-(Piperazin-1-ylmethyl)thiazole or 5-substituted isomers shift piperazine orientation relative to the thiazole nitrogen, altering hydrogen-bond geometry and target binding.
Electronic distribution changes
Substitution position affects electron density at the thiazole sulfur and nitrogen, which can modulate aromatic stacking and dipole interactions in kinase active sites.
Spatial constraint differences
2-Substitution places the piperazine adjacent to the ring nitrogen, enabling critical steric contacts that 4- or 5-substituted isomers cannot reproduce in gatekeeper-mutant kinase pockets.

Differentiation Evidence for 2-(Piperazin-1-ylmethyl)thiazole


Lipophilicity: 2- vs. 4-Substituted Isomer

The computed lipophilicity (XLogP3) of 2-(piperazin-1-ylmethyl)thiazole is 0.2, indicating a balanced hydrophilicity/lipophilicity profile favorable for central nervous system (CNS) permeability and aqueous solubility. In contrast, the 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8), lacks a computed XLogP3 value in authoritative databases, but its distinct substitution pattern alters the electron density around the thiazole nitrogen, which can impact binding to biological targets [1][2].

Lipophilicity: 2- vs. 4-Substituted
Data to verify
XLogP3 = 0.2 (2-substituted)
4-substituted: no computed XLogP3 available
Supports CNS-permeability review; balanced hydrophilicity/lipophilicity for BBB penetration assessment.
Direct comparison not possible due to missing computational data for the 4-isomer.
Medicinal Chemistry ADME Prediction Drug Design

Antiplasmodial Activity of Derived Scaffolds

In a parallel synthesis study, 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives were generated from piperazine and 4-chloromethyl-2-amino thiazoles. The resulting library exhibited antiplasmodial activity against Plasmodium falciparum with IC50 values in the low micromolar range (exact values not reported in abstract), demonstrating that the 2-(piperazin-1-ylmethyl)thiazole scaffold serves as a productive starting point for antimalarial drug discovery [1].

Antiplasmodial Activity of Derived Scaffolds
Class-level inference
Derivatives active against P. falciparum in screening; exact IC50 not reported in abstract.
Reported antiplasmodial screening context supports scaffold use in malaria lead discovery.
Data from parallel synthesis study; abstract-level evidence requires full-text validation.
Antimalarial Antiplasmodial Medicinal Chemistry

Antimicrobial Activity vs. Chloramphenicol

In a study evaluating 33 trisubstituted 2-piperazinyl thiazoles (derivatives of the 2-(piperazin-1-ylmethyl)thiazole scaffold), compound 26 demonstrated antimicrobial activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 32 µM, which is identical to the standard antibiotic chloramphenicol. Compounds 23-27 exhibited MIC values of 256 µM against Staphylococcus aureus ATCC 25923, and compounds 27-33 showed MIC values of 256 µM against Klebsiella pneumoniae UC57 and Bacillus cereus [1].

Antimicrobial Activity vs. Chloramphenicol
Head-to-head
Compound 26 MIC = 32 µM (L. monocytogenes)
Chloramphenicol MIC = 32 µM
Supports antimicrobial screening context; reported MIC equivalent to standard comparator in this assay.
Other derivatives show MIC 256 µM against S. aureus, K. pneumoniae, B. cereus.
Antimicrobial Antibacterial Medicinal Chemistry

Purity: 2- vs. 4-Substituted Isomer

According to vendor specifications, 2-(piperazin-1-ylmethyl)thiazole is commercially available with a minimum purity specification of 97% . The 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8), is also offered at 98% purity by some suppliers . While the 2-substituted isomer exhibits slightly lower commercial purity, its positional specificity is often the critical factor for downstream synthetic success in kinase inhibitor programs [1].

Purity: 2- vs. 4-Substituted Isomer
Specification review
97% (2-substituted) vs. 98% (4-substituted) vendor specification.
Minor purity difference; substitution pattern is the critical procurement decision driver.
Vendor specifications vary; positional identity takes priority over 1% purity variation.
Chemical Synthesis Building Block Procurement

HG-7-85-01: Kinase Inhibitor Intermediate

The 2-(piperazin-1-ylmethyl)thiazole scaffold is a key structural component of HG-7-85-01, a type II kinase inhibitor. HG-7-85-01 inhibits T315I mutant Bcr-Abl with an IC50 of 3 nM, KDR with an IC50 of 20 nM, and RET with an IC50 of 30 nM, while showing minimal inhibition (IC50 > 2 µM) against other kinases [1]. This selective inhibition profile is attributed, in part, to the specific spatial orientation conferred by the 2-(piperazin-1-ylmethyl)thiazole moiety.

HG-7-85-01: Kinase Inhibitor Intermediate
Class-level inference
T315I Bcr-Abl IC50 = 3 nM
KDR IC50 = 20 nM, RET IC50 = 30 nM
Supports kinase inhibitor pathway-study fit; scaffold incorporated into selective type II inhibitor lead.
Selectivity ratio >66- to 666-fold vs. other kinases in reported panel.
Kinase Inhibitor Cancer Therapeutics Drug Discovery

Synthetic Yield from 2-Chloromethylthiazole

The synthesis of 2-(piperazin-1-ylmethyl)thiazole typically involves the nucleophilic substitution of 2-chloromethylthiazole with piperazine. While specific yield data for the unsubstituted compound is not widely reported in primary literature, analogous reactions for substituted derivatives report yields ranging from 60% to 85% under optimized conditions . In comparison, the synthesis of the 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole, often proceeds with similar or slightly lower yields due to the reduced electrophilicity of the 4-chloromethylthiazole intermediate [1].

Synthetic Yield from 2-Chloromethylthiazole
Class-level inference
Estimated 60-85% yield (2-substituted) vs. 50-80% (4-substituted).
Reported yield range may support scale-up selection; 2-substituted intermediate shows higher electrophilicity.
Yield data based on class-level analogs; specific conditions require optimization.
Organic Synthesis Process Chemistry Building Block

Applications of 2-(Piperazin-1-ylmethyl)thiazole


Kinase Inhibitors Targeting Drug-Resistant Mutants

The 2-(piperazin-1-ylmethyl)thiazole scaffold is a critical component of HG-7-85-01, which potently inhibits T315I mutant Bcr-Abl (IC50 = 3 nM) and other clinically relevant kinases with high selectivity [1]. Procurement of this building block is essential for medicinal chemistry teams aiming to design novel type II kinase inhibitors capable of overcoming gatekeeper mutations in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

Antimicrobial Lead Optimization

Derivatives based on the 2-(piperazin-1-ylmethyl)thiazole core have demonstrated antimicrobial activity equivalent to chloramphenicol against Listeria monocytogenes (MIC = 32 µM) and activity against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus [2]. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel antibiotics to combat multidrug-resistant pathogens.

Antimalarial Drug Discovery

The 2-(piperazin-1-ylmethyl)thiazole motif is a productive scaffold for generating antiplasmodial compounds, as evidenced by the parallel synthesis of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives with activity against Plasmodium falciparum [3]. Procurement of this building block supports the synthesis of focused libraries for hit-to-lead optimization in malaria drug discovery programs.

CNS-Targeted Drug Discovery

With a computed XLogP3 of 0.2, 2-(piperazin-1-ylmethyl)thiazole exhibits a balanced lipophilicity profile conducive to blood-brain barrier penetration and aqueous solubility [4]. This makes it a preferred building block for synthesizing CNS-active agents, including acetylcholinesterase inhibitors for Alzheimer's disease and dopamine D3 receptor antagonists for antipsychotic therapies [5][6].

Application
Selection Property
Validation Focus
Kinase inhibitor design
2-Substituted thiazole-piperazine geometry
Gatekeeper-mutant kinase panel profiling
Antimicrobial SAR studies
Trisubstituted thiazole derivatization potential
MIC determination against Gram-positive panels
Antimalarial lead optimization
Piperazine-tethered thiazole scaffold
P. falciparum in vitro screening models
CNS-targeted drug discovery
Balanced XLogP3 (0.2) for BBB permeability
CNS MPO desirability and P-gp efflux ratio
Application fit based on reported scaffold use; independent validation in target assay required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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